2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
Benzothiazoles and their derivatives are an important class of compounds in the field of organic chemistry due to their diverse biological activities and applications in drug development. They possess a heterocyclic structure featuring a benzene ring fused to a thiazole, a sulfur, and a nitrogen-containing ring. The specific compound "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole" likely exhibits unique properties due to its functional groups and structural complexity.
Synthesis Analysis
The synthesis of benzothiazole derivatives generally involves cyclization reactions, starting from suitable precursors. For instance, the synthesis of substituted benzothiazoles can be achieved via intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles under air, which is a method noted for its simplicity, efficiency, and lack of need for external chelating ligands (Saha et al., 2009). Although not directly describing the synthesis of "2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole", these methodologies provide insights into possible synthetic routes for similar compounds.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of aromatic systems and heteroatoms, which significantly influence their chemical behavior and reactivity. The structural analyses often involve spectroscopic methods such as NMR and IR, enabling the identification of functional groups and the overall molecular framework.
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, attributed to the reactive sites present in their structure. For example, benzonitrile N-(phthalimido)imide reacts readily with cyclohexene and other substrates to give cycloadducts, demonstrating the compound's participation in dipolar cycloaddition reactions (Gilchrist et al., 1975).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized for the development of new drugs aimed at improving cancer treatment .
Methods of Application or Experimental Procedures
The compounds were synthesized by two different synthetic routes and were tested and evaluated in vitro, through antineoplastic activities against cancer cells .
Results or Outcomes
The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .
Application in Nonlinear Optics
Specific Scientific Field
Summary of the Application
2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optical (NLO) and optical limiting applications .
Methods of Application or Experimental Procedures
The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
Results or Outcomes
The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
Application in Optical Isomer Resolution
Specific Scientific Field
Summary of the Application
A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof .
Methods of Application or Experimental Procedures
The monovalent salt is treated with an optically active acid, e.g. with L(+)-tartaric acid, to yield a diastereomeric mixed salt .
Results or Outcomes
The mixed salt is subjected to fractional crystallization to yield an optically enriched mixed salt .
Application in Drug Synthesis
Specific Scientific Field
Summary of the Application
Phthalimide derivatives, such as thalidomide, amphotalide, taltrimide, talmetoprim, and apremilast, are used in drug synthesis .
Methods of Application or Experimental Procedures
The amine is commonly liberated using hydrazine .
Results or Outcomes
The resulting compounds are used in the synthesis of various drugs .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof .
Methods of Application or Experimental Procedures
The monovalent salt is treated with an optically active acid, e.g. with L(+)-tartaric acid, to yield a diastereomeric mixed salt .
Results or Outcomes
The mixed salt is subjected to fractional crystallization to yield an optically enriched mixed salt .
Application in Cancer Therapy
Specific Scientific Field
Summary of the Application
A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes .
Methods of Application or Experimental Procedures
The compounds were tested and evaluated in vitro, through antineoplastic activities against cancer cells .
Results or Outcomes
The synthesized FT-12 compound (9j) exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells .
properties
IUPAC Name |
2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJAYTWMVKMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475522 | |
Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole | |
CAS RN |
104618-33-9 | |
Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.